2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Overview
Description
The compound “2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule. It contains a benzamide group, a pyridine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information on the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyridine ring could participate in electrophilic aromatic substitution reactions, and the trifluoromethyl group could be involved in various organofluorine reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in water .Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
Aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings were synthesized using reactions involving compounds similar to 2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide. These polymers exhibited good solubility in certain solvents and stability up to high temperatures (Lin et al., 1990).
Antimicrobial Applications
In medicinal chemistry, derivatives based on structures similar to this compound were synthesized and showed promising antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Analytical Chemistry Applications
Compounds structurally related to this compound were used in developing capillary electrophoretic separation methods for certain pharmaceuticals, indicating its role in analytical methodologies (Ye et al., 2012).
Applications in Organic Synthesis
This compound and its derivatives have been used in various organic synthesis processes, including the transformation of heterocyclic halogeno compounds with nucleophiles, indicating its versatility in synthetic organic chemistry (Geerts & Plas, 1978).
Medicinal Chemistry and Drug Discovery
In the field of drug discovery, structurally related compounds have been used in synthesizing small molecule inhibitors, highlighting their potential in the development of new therapeutic agents (Yue et al., 2011).
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-16(11-13(12-26-19)21(23,24)25)14-7-4-6-10-18(14)27-20(29)15-8-3-5-9-17(15)22/h3-12H,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSOPXRZOQNYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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